molecular formula C13H16O5 B2926533 Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate CAS No. 152942-06-8

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate

Cat. No.: B2926533
CAS No.: 152942-06-8
M. Wt: 252.266
InChI Key: QVNCWTDCVZRKAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate is a chemical compound with the CAS Number: 152942-06-8 . It has a molecular weight of 252.27 and its IUPAC name is this compound . The compound appears as a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored in an inert atmosphere at 2-8°C . The compound is light yellow to yellow in color and appears as a powder or crystals .

Scientific Research Applications

Catalysis and Polymer Science

  • Nanocatalysis and Reagent on Polymer Films : A study described the use of Poly(3,4-ethylenedioxythiophene) films for catalytic activities, indicating the potential of related ester compounds in facilitating or enhancing catalytic reactions (Sivakumar & Phani, 2011).
  • Branched Acrylic Copolymers Synthesis : Research on the synthesis of branched acrylic copolymers using reversible addition fragmentation chain transfer (RAFT) polymerization highlights the importance of ester functionalities in developing advanced polymeric materials (Vo et al., 2007).

Biochemical Transformations and Environmental Studies

  • Biotransformations by Microbial Reductases : The enzymatic reduction of compounds to produce chiral alcohols, as demonstrated by the activity of yeast reductases, points to the potential of esters in biochemical transformations (Jung et al., 2010).
  • Antioxidant Phenolic Compounds : Extraction and identification of phenolic compounds from walnut kernels emphasize the role of phenolic esters in antioxidant activities, suggesting the relevance of Ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate in related antioxidant studies (Zhang et al., 2009).

Synthetic Chemistry and Material Applications

  • Favorskii-Type Rearrangements : Research on the rearrangement reactions of α,α′-dihalo ketones showcases the synthetic utility of ester compounds in creating complex molecular structures, which could relate to the transformations of this compound (Sakai et al., 1987).
  • Synthesis of Tetrazole Derivatives : The creation of new tetrazole derivatives from precursor esters highlights the synthetic versatility of ester functionalities in producing pharmacologically relevant compounds (Mulwad et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .

Properties

IUPAC Name

ethyl 4-(4-formyl-3-hydroxyphenoxy)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-17-13(16)4-3-7-18-11-6-5-10(9-14)12(15)8-11/h5-6,8-9,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNCWTDCVZRKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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